2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with two phenyl groups and an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control, and utilizing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl rings or the oxadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.
5-Methyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl groups.
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: Similar structure but without the methyl group.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, along with the phenyl and methyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
917947-74-1 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O/c1-13-19-20-18(23-13)16-12-22(15-10-6-3-7-11-15)21-17(16)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
YBSZFOFEWMXTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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